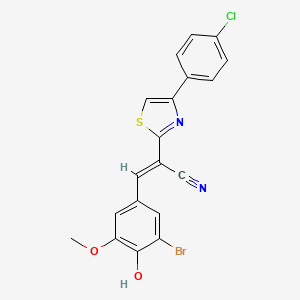

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile

Description

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 4-chlorophenyl group and an acrylonitrile moiety linked to a bromo-, hydroxy-, and methoxy-functionalized phenyl ring.

Properties

IUPAC Name |

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrClN2O2S/c1-25-17-8-11(7-15(20)18(17)24)6-13(9-22)19-23-16(10-26-19)12-2-4-14(21)5-3-12/h2-8,10,24H,1H3/b13-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHIHEHYVIXERT-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide an in-depth analysis of its biological activities, including anticancer effects, antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 441.3 g/mol. The compound features a thiazole moiety, which is known for its biological significance, particularly in drug design.

Research indicates that compounds containing thiazole rings exhibit potent anticancer properties. The presence of electron-donating groups such as methoxy and hydroxy on the phenyl ring enhances the cytotoxic activity against various cancer cell lines. For instance, studies have shown that related thiazole derivatives can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

- Thiazole Derivatives : A study highlighted the anticancer activity of thiazole derivatives with IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines, indicating that structural modifications significantly affect their potency .

- Molecular Dynamics Simulations : Molecular dynamics simulations have been employed to study interactions between thiazole compounds and proteins associated with cancer progression. These simulations revealed critical hydrophobic interactions that contribute to their biological efficacy .

Efficacy Against Pathogens

The compound has shown promising results in antimicrobial assays against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for similar thiazole derivatives were as low as 0.22 μg/mL, demonstrating strong bactericidal activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of halogen substituents (like bromine and chlorine) on the aromatic rings significantly enhances antimicrobial activity. Electron-withdrawing groups are essential for increasing the lipophilicity and membrane permeability of these compounds, thus improving their efficacy against bacterial membranes .

Data Tables

Comparison with Similar Compounds

Key Differences :

- The target compound’s 3-bromo-4-hydroxy-5-methoxyphenyl group provides a unique electronic profile due to electron-withdrawing (Br) and donating (OH, OMe) effects, which are absent in analogs with halogens only (e.g., ).

- The hydroxy group enables hydrogen bonding, a feature absent in non-hydroxylated analogs like those in and .

Crystallographic and Conformational Analysis

- Crystal Systems: The target compound’s analogs (e.g., triazole-thiazole hybrids in ) crystallize in a monoclinic system (C2 space group) with a density of 1.405 g/cm³, while isostructural thiazole derivatives () adopt a triclinic system (P̄1 symmetry). These differences highlight the role of substituents in dictating packing motifs. Planarity: Thiazole-acrylonitrile derivatives typically exhibit planar conformations except for substituents like fluorophenyl groups, which may orient perpendicularly (). The hydroxy and methoxy groups in the target compound likely enforce planarity due to resonance stabilization.

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Q & A

Q. Q1. What are the key functional groups in this compound, and how do they influence its reactivity in synthetic pathways?

Methodological Answer: The compound contains a thiazole ring, bromo-, hydroxy-, methoxy-, and chlorophenyl substituents, and an acrylonitrile moiety. The thiazole ring contributes to π-π stacking interactions in biological systems, while the electron-withdrawing nitrile group enhances electrophilicity, facilitating nucleophilic additions. Bromo and chlorophenyl groups may participate in cross-coupling reactions (e.g., Suzuki-Miyaura), but steric hindrance from the methoxy and hydroxy groups requires optimization of reaction conditions (e.g., Pd catalysts, solvent polarity) .

Q. Q2. What spectroscopic techniques are most reliable for confirming the stereochemistry (E/Z) and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can distinguish E/Z isomers via coupling constants () and chemical shifts of vinylic protons.

- X-ray Crystallography : Provides definitive stereochemical confirmation but requires high-purity crystals.

- HPLC : Reversed-phase HPLC with UV detection is critical for assessing purity (>95% by area) and resolving diastereomers .

Q. Q3. How can researchers optimize the synthesis yield of this compound given its multi-step pathway?

Methodological Answer:

- Step 1 (Thiazole Formation) : Use microwave-assisted synthesis (e.g., 100°C, DMF solvent) to accelerate cyclization.

- Step 2 (Bromination/Chlorination) : Employ N-bromosuccinimide (NBS) or SOCl with radical initiators (AIBN) for regioselectivity.

- Step 3 (Acrylonitrile Coupling) : Optimize pH (6.5–7.5) and temperature (60–80°C) to minimize hydrolysis of the nitrile group.

Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .

Advanced Research Questions

Q. Q4. How can conflicting data from NMR and mass spectrometry regarding molecular ion peaks be resolved?

Methodological Answer: Discrepancies often arise from:

- Ionization Artifacts : Electrospray ionization (ESI-MS) may produce [M+H] or [M+Na] adducts. Use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., Br vs. Br).

- Degradation Products : Hydrolysis of the nitrile group under acidic conditions can generate carboxylic acid byproducts. Validate stability via pH-controlled LC-MS .

Q. Q5. What strategies are effective for improving the compound’s solubility in aqueous media for in vitro assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- Prodrug Design : Introduce phosphate or glycoside groups at the hydroxy moiety to enhance hydrophilicity.

- Micellar Encapsulation : Employ PEG-based surfactants (e.g., Tween-80) for nanoparticle formulations .

Q. Q6. How can researchers validate the hypothesized mechanism of action targeting kinase inhibition?

Methodological Answer:

- Kinase Profiling : Use a kinase inhibitor library (e.g., Eurofins DiscoverX) to screen for IC values.

- Molecular Docking : Perform in silico simulations (AutoDock Vina) with crystal structures of target kinases (e.g., EGFR, BRAF).

- Cellular Assays : Measure phospho-kinase levels via Western blotting in cancer cell lines (e.g., HeLa, MCF-7) treated with the compound .

Data Contradiction Analysis

Q. Q7. How should researchers address inconsistencies between in silico ADMET predictions and experimental pharmacokinetic data?

Methodological Answer:

- Parameter Refinement : Adjust logP and pKa values in software (e.g., Schrödinger QikProp) based on experimental solubility and permeability (Caco-2 assay).

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) not modeled in silico.

- Species Variability : Compare rodent vs. human liver microsome stability to validate translational relevance .

Experimental Design Tables

Q. Table 1. Comparison of Characterization Techniques

| Technique | Application | Limitations | Key Evidence |

|---|---|---|---|

| X-ray Crystallography | Definitive stereochemical analysis | Requires single crystals | |

| HRMS | Isotopic pattern validation | High equipment cost | |

| F NMR | Tracking fluorinated intermediates | Limited to fluorine-containing analogs |

Q. Table 2. Reaction Optimization Parameters

| Step | Critical Variables | Optimal Range | Yield Improvement |

|---|---|---|---|

| Thiazole ring | Solvent (DMF vs. THF) | DMF, 100°C | 15–20% |

| Bromination | NBS concentration | 1.2 eq. | 10% |

| Acrylonitrile | pH control | 6.5–7.5 | 25% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.